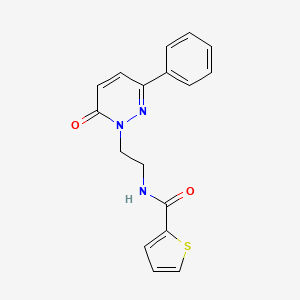
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique chemical structure, which includes a pyridazine ring, a phenyl group, and a thiophene moiety, contributes to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C17H15N3O2S. The structural features that enhance its reactivity and interaction with biological targets include:
- Pyridazine Ring : Known for its role in various pharmacological activities.
- Phenyl Group : Contributes to hydrophobic interactions with biological receptors.
- Thiophene Moiety : Enhances electron delocalization and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyridazine Derivative : Starting from appropriate precursors, the pyridazine core is synthesized through cyclization reactions.
- Introduction of Thiophene and Carboxamide Groups : Subsequent reactions involve the introduction of the thiophene moiety and conversion to the carboxamide form.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. The compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
Anticancer Potential
The compound has also shown promise in anticancer studies. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves interaction with specific molecular targets such as enzymes and receptors that regulate cell growth and survival .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by interacting with active sites or allosteric sites, leading to decreased catalytic function.
- Receptor Modulation : It may act as an agonist or antagonist at receptor sites, influencing downstream signaling pathways critical for various biological responses.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A study demonstrated that modifications in the thiophene group significantly enhanced antimicrobial activity against resistant bacterial strains.
- Anti-inflammatory Evaluation : In vitro experiments showed that this compound reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS).
- Cytotoxicity Assays : Research involving various cancer cell lines indicated that this compound effectively inhibited tumor growth through apoptosis induction .
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-9-8-14(13-5-2-1-3-6-13)19-20(16)11-10-18-17(22)15-7-4-12-23-15/h1-9,12H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWANQENVRNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














